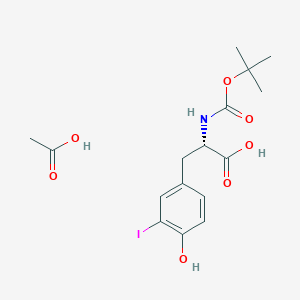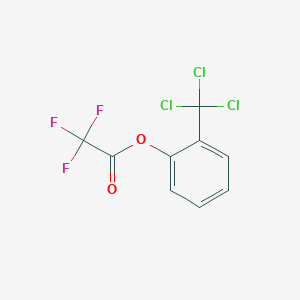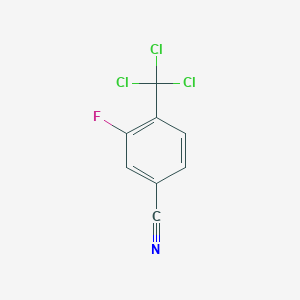
3,5-Dichloro-4-fluoro-2-methylaniline, 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-4-fluoro-2-methylaniline, or DCFM, is an organic compound that is used in a variety of scientific research applications. It is a highly versatile compound that has been used in lab experiments for decades.
Scientific Research Applications
DCFM is a versatile compound that has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of organic compounds, as a catalyst in organic reactions, and as a reactant in the synthesis of polymers. It has also been used in the production of pharmaceuticals, in the synthesis of dyes, and in the synthesis of dyes for use in textiles.
Mechanism of Action
DCFM is an organic compound that acts as a catalyst in organic reactions. It is a strong Lewis acid and can act as a nucleophile in nucleophilic substitution reactions. It can also act as a Lewis base in electrophilic substitution reactions. In addition, it can act as a proton acceptor in acid-base reactions.
Biochemical and Physiological Effects
DCFM has been used in a variety of biochemical and physiological studies. It has been used to study the effects of pH on enzyme activity, to study the effects of temperature on enzyme activity, and to study the effects of inhibitors on enzyme activity. It has also been used to study the effects of hormones on cell growth and differentiation, and to study the effects of drugs on cellular metabolism.
Advantages and Limitations for Lab Experiments
DCFM is a versatile compound with numerous advantages for lab experiments. It is a relatively inexpensive compound, and it is readily available from chemical suppliers. It is also a stable compound, and it is easy to synthesize in the laboratory. However, it is important to note that DCFM is a toxic compound, and it should be handled with caution in the laboratory.
Future Directions
The potential applications of DCFM are vast, and there are a number of future directions that could be explored. For example, it could be used in the synthesis of new pharmaceuticals, in the production of new dyes, in the synthesis of new polymers, and in the synthesis of new catalysts. It could also be used to study the effects of inhibitors on enzyme activity, to study the effects of hormones on cell growth and differentiation, and to study the effects of drugs on cellular metabolism. Additionally, it could be used to study the effects of pH on enzyme activity, to study the effects of temperature on enzyme activity, and to study the effects of inhibitors on enzyme activity.
Synthesis Methods
DCFM is a synthetic compound that is produced through a multi-step synthesis process. The first step involves the reaction of aniline with 2,4-dichloro-5-fluorobenzoyl chloride in an aqueous medium. This reaction produces 2,4-dichloro-5-fluoro-3-methylaniline, which is then reacted with potassium hydroxide in an aqueous medium to produce DCFM.
properties
IUPAC Name |
3,5-dichloro-4-fluoro-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2FN/c1-3-5(11)2-4(8)7(10)6(3)9/h2H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWWJWWJZGVFFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1N)Cl)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2S)-2-[(9-Fluorenylmethyloxycarbonyl)amino]-1,3-dihydroxy-1-(4-nitrophenyl)propan](/img/structure/B6313516.png)




![4-[(Chlorodifluoromethyl)thio]-chlorobenzene, 97%](/img/structure/B6313540.png)






